
5,6-Quinoxalinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline-5,6-diol is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline itself is composed of a benzene ring fused with a pyrazine ring, making it a versatile scaffold in medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-5,6-diol typically involves the condensation of ortho-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of 1,2-diaminobenzene with glyoxal under acidic conditions
Industrial Production Methods: Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Catalysts such as phosphate-based heterogeneous catalysts (e.g., mono-ammonium phosphate, di-ammonium phosphate) are used to enhance reaction efficiency and selectivity . The use of iron-catalyzed one-pot synthesis methods has also been explored, where 2-nitroanilines react with vicinal diols under transfer hydrogenation conditions .
Análisis De Reacciones Químicas
Types of Reactions: Quinoxaline-5,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Formation of quinoxaline-5,6-quinone.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Quinoxaline-5,6-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of dyes, fluorescent materials, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of quinoxaline-5,6-diol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The hydroxyl groups at the 5 and 6 positions may enhance its binding affinity to these targets, thereby increasing its biological activity .
Comparación Con Compuestos Similares
Quinoxaline-5,6-diol can be compared with other similar compounds such as:
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in medicinal chemistry.
Cinnoline: Known for its antimicrobial properties.
Phthalazine: Used in the synthesis of various pharmaceuticals.
Propiedades
Número CAS |
77406-59-8 |
|---|---|
Fórmula molecular |
C8H6N2O2 |
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
quinoxaline-5,6-diol |
InChI |
InChI=1S/C8H6N2O2/c11-6-2-1-5-7(8(6)12)10-4-3-9-5/h1-4,11-12H |
Clave InChI |
IEINSIHCCWSJFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=CN=C2C(=C1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


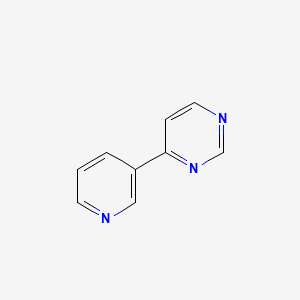


![1-Methyl-1-azaspiro[4.4]nonan-4-ol](/img/structure/B11918209.png)

![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbonitrile](/img/structure/B11918226.png)
![Spiro[3.5]nonan-2-ylmethanamine](/img/structure/B11918235.png)
![6-Amino-1-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B11918237.png)
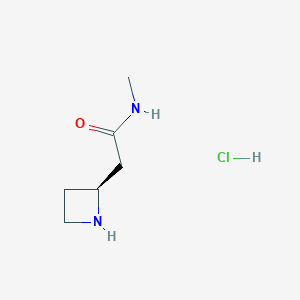
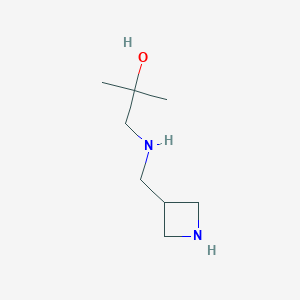
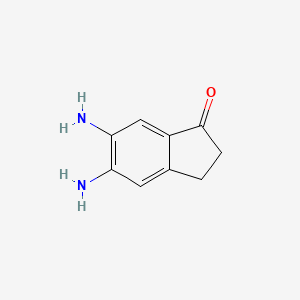
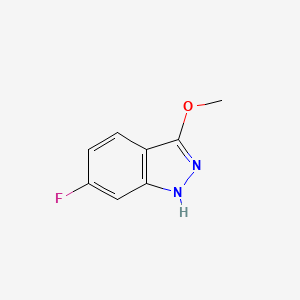
![1-(1H-Imidazo[4,5-b]pyridin-1-yl)ethanone](/img/structure/B11918270.png)
![N,N-dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11918278.png)
